molecular formula C6H4BrNS B6611467 2-(3-bromothiophen-2-yl)acetonitrile CAS No. 209796-27-0

2-(3-bromothiophen-2-yl)acetonitrile

Cat. No.: B6611467
CAS No.: 209796-27-0
M. Wt: 202.07 g/mol
InChI Key: IFFLTPZWIVJXTO-UHFFFAOYSA-N
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Description

2-(3-Bromothiophen-2-yl)acetonitrile is a chemical compound with the molecular formula C8H5BrNS. It is classified as a thiophene derivative and is utilized in various scientific applications due to its unique properties.

Preparation Methods

The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(3-Bromothiophen-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

    Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the thiophene ring .

Scientific Research Applications

2-(3-Bromothiophen-2-yl)acetonitrile has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: It can be used in the development of bioactive compounds and pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is utilized in the production of organic semiconductors, sensors, and dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of 2-(3-bromothiophen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets . The nitrile group can also interact with enzymes and receptors, affecting their activity .

Comparison with Similar Compounds

2-(3-Bromothiophen-2-yl)acetonitrile can be compared with other thiophene derivatives such as:

    2-(5-Bromothiophen-2-yl)acetonitrile: Similar in structure but with the bromine atom at a different position on the thiophene ring.

    2-(3-Chlorothiophen-2-yl)acetonitrile: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Methylthiophen-2-yl)acetonitrile: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromine and nitrile functional groups, which confer distinct chemical and physical properties .

Properties

IUPAC Name

2-(3-bromothiophen-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c7-5-2-4-9-6(5)1-3-8/h2,4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFLTPZWIVJXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Bromo-2-(bromomethyl)thiophene (7.1 g) and potassium cyanide (2.7 g) were dissolved in ethanol (93 mL) and water (17 mL), and the mixture was stirred at 50° C. for 2 hours. The reaction solution was concentrated under reduced pressure, and to the residue was added water. The resulting mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=100/0−80/20) to give the title compound (4.0 g).
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step Two

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